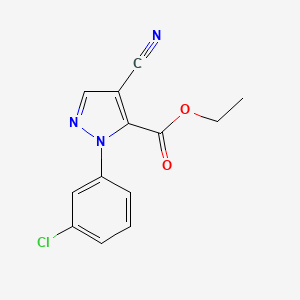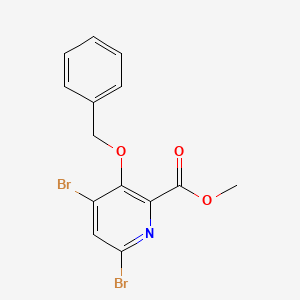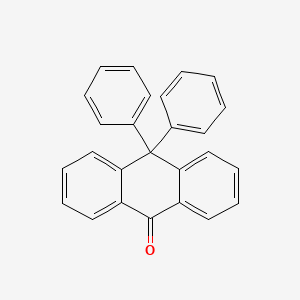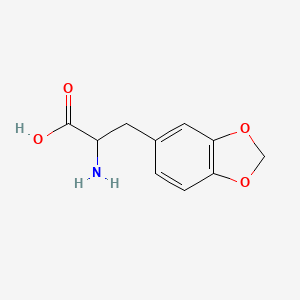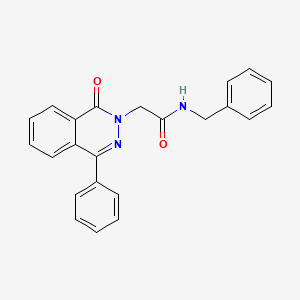
CID 131877699
Overview
Description
CID 131877699, also known by its chemical name 1-palmitoyl-2-stearoyl-(14-doxyl)-sn-glycero-3-phosphocholine, is a compound of interest in various scientific fields. This compound is a derivative of phosphocholine and is characterized by its unique structural properties, which make it valuable for research and industrial applications.
Preparation Methods
The preparation of 1-palmitoyl-2-stearoyl-(14-doxyl)-sn-glycero-3-phosphocholine involves several synthetic routes. One common method includes the substitution reaction of piperazine and a compound with a structural general formula under the action of an acid-binding agent . This reaction generates piperazine sultone, which is further processed to obtain the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-palmitoyl-2-stearoyl-(14-doxyl)-sn-glycero-3-phosphocholine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid bilayers and membrane dynamics. In biology, it serves as a probe for investigating cellular processes involving phospholipids. In medicine, it is explored for its potential therapeutic effects, particularly in the context of drug delivery systems. Industrial applications include its use in the formulation of specialized coatings and materials.
Mechanism of Action
The mechanism of action of 1-palmitoyl-2-stearoyl-(14-doxyl)-sn-glycero-3-phosphocholine involves its interaction with cellular membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and dynamics. This interaction can influence various cellular processes, including signal transduction and membrane trafficking. The molecular targets and pathways involved in its action are primarily related to its phosphocholine moiety, which plays a crucial role in membrane structure and function.
Comparison with Similar Compounds
1-palmitoyl-2-stearoyl-(14-doxyl)-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. These compounds share similar structural features but differ in their fatty acid chains, which can influence their physical and chemical properties. The uniqueness of 1-palmitoyl-2-stearoyl-(14-doxyl)-sn-glycero-3-phosphocholine lies in its specific fatty acid composition, which imparts distinct characteristics to its behavior in biological and industrial contexts.
Properties
InChI |
InChI=1S/C46H90N2O10P/c1-8-10-12-13-14-15-16-17-18-21-24-27-30-33-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)34-31-28-25-22-19-20-23-26-29-32-36-46(35-11-9-2)47(51)45(3,4)41-55-46/h42H,8-41H2,1-7H3/t42-,46?/m1/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRAOJIPQPCGSE-BKVZMYJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H90N2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


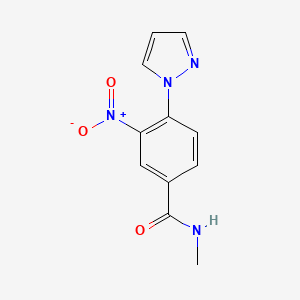
![methyl 4-{1-[3-(trifluoromethyl)-2-quinoxalinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B3125129.png)
![2-[3-(tert-butyl)-1H-pyrazol-1-yl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B3125130.png)

![ethyl N-({5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}carbonyl)carbamate](/img/structure/B3125155.png)
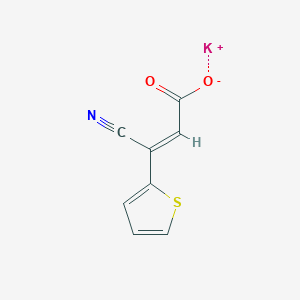
![3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B3125173.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B3125179.png)
